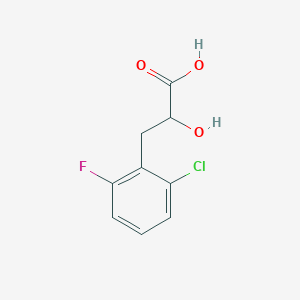

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid

CAS No.: 1181561-52-3

Cat. No.: VC3008349

Molecular Formula: C9H8ClFO3

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181561-52-3 |

|---|---|

| Molecular Formula | C9H8ClFO3 |

| Molecular Weight | 218.61 g/mol |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

| Standard InChI Key | ZNDHYXRNPRMLHH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F |

Introduction

Chemical Identity and Structural Characteristics

3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid belongs to the broader class of substituted hydroxypropanoic acids, featuring both halogen substituents and a hydroxyl group. The compound's structural arrangement consists of a benzene ring substituted with chlorine and fluorine atoms at positions 2 and 6, respectively, connected to a 2-hydroxypropanoic acid chain. This particular arrangement creates a molecule with specific stereochemical properties and reactivity patterns that distinguish it from related compounds.

The chemical identity of this compound is well-established with specific identifiers that facilitate its recognition in chemical databases and literature. The compound has been assigned the CAS Registry Number 1181561-52-3, which serves as its unique identifier in chemical substance databases worldwide . Its molecular formula is C9H8ClFO3, indicating the precise atomic composition of the molecule with 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The spatial arrangement of these atoms creates a compound with potential chirality at the alpha carbon of the propanoic acid chain, which could lead to the existence of enantiomers with different biological activities.

Structural Representation and Identification

The structure of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid can be represented through various notation systems used in chemistry. Its SMILES notation is C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F, which encodes the connectivity and arrangement of atoms in a linear format . The InChI identifier, a more comprehensive structural representation, is InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14), providing a standardized way to represent the chemical structure . These notations are essential for unambiguous identification of the compound in chemical databases and literature searches.

Structural Features and Functional Groups

The key structural features of this compound include:

-

A benzene ring with chlorine and fluorine substituents at positions 2 and 6

-

A propanoic acid chain with a hydroxyl group at the alpha position

-

A carboxylic acid group at the terminal position of the propanoic acid chain

These functional groups contribute to the compound's chemical reactivity, physical properties, and potential biological activities. The presence of halogen substituents (chlorine and fluorine) on the benzene ring affects the electron distribution, enhancing certain properties such as lipophilicity and metabolic stability. The alpha-hydroxyl group on the propanoic acid chain creates a chiral center and provides a site for potential hydrogen bonding and chemical modifications .

Physical and Chemical Properties

The physical and chemical properties of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid are critical for understanding its behavior in various chemical environments and its potential applications. Based on the available data, this compound has a molecular weight of 218.61 g/mol, which influences its diffusion rate, solubility characteristics, and pharmacokinetic properties if used in pharmaceutical applications .

Comprehensive Property Profile

The following table summarizes the key physical and chemical properties of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid:

Structural Comparison with Related Compounds

To better understand the unique characteristics of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid, it is valuable to compare it with structurally related compounds that share similar functional groups or structural elements. This comparison provides insights into how subtle structural differences can impact physical properties, chemical reactivity, and potential biological activities.

Comparison with Structural Analogs

Several related compounds appear in the search results that share structural similarities:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid | 1181561-52-3 | C9H8ClFO3 | 218.61 | Reference compound |

| 3-(2-Chloro-6-fluorophenyl)propanoic acid | 88740-77-6 | C9H8ClFO2 | 202.61 | Lacks alpha-hydroxyl group |

| 3-(2-chloro-6-fluorophenoxy)propanoic acid | 83050347 | C9H8ClFO3 | 218.61 | Contains phenoxy instead of phenyl linkage |

| 3-(4-Fluorophenyl)-2-hydroxypropanoic acid | 53484-49-4 | C9H9FO3 | 184.17 | Fluorine at para position, no chlorine |

| 3-(2-Chloro-4-fluorophenyl)-3-hydroxypropanoic acid | 1695650-10-2 | C9H8ClFO3 | 218.61 | Hydroxyl at position 3 instead of 2 |

The comparison reveals how subtle changes in structure can lead to different compound identities despite similar molecular formulas . For example, 3-(2-Chloro-6-fluorophenyl)propanoic acid (CAS: 88740-77-6) shares the same core structure but lacks the alpha-hydroxyl group, which would significantly alter its chemical reactivity and hydrogen-bonding capabilities . Similarly, 3-(2-chloro-6-fluorophenoxy)propanoic acid contains an oxygen atom between the phenyl ring and the propanoic acid chain, creating a phenoxy linkage rather than a direct phenyl linkage .

Structure-Property Relationships

The structural differences between these related compounds illustrate important structure-property relationships. The presence or absence of an alpha-hydroxyl group affects acidity, reactivity, and potential for stereochemistry. The positioning of halogen substituents on the aromatic ring influences electronic distribution, which in turn affects properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

For instance, research on similar compounds such as (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid has demonstrated the importance of stereochemistry in determining biological activity and pharmaceutical applications . This related compound has been synthesized through continuous enzymatic processes at a multikilogram scale with high enantiomeric purity (ee > 99.9%), suggesting that similar approaches might be applicable to the synthesis of enantiomerically pure 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid for specialized applications .

Analytical Characterization

Understanding the analytical profile of 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid is essential for its identification, quality control, and structure verification. While specific analytical data is limited in the search results, several analytical techniques would be relevant for the characterization of this compound.

Spectroscopic Identification

Key spectroscopic methods for characterizing 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the hydrogen and carbon environments in the molecule. 19F NMR would be particularly valuable for confirming the presence and environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: This would identify key functional groups, particularly the carboxylic acid (typically showing strong absorption around 1700-1725 cm-1) and hydroxyl group (broad absorption around 3200-3500 cm-1).

-

Mass Spectrometry: Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns that support the structural assignment. The exact mass of 218.0146000 Da would be a key identifier in high-resolution mass spectrometry .

Chromatographic Analysis

Chromatographic techniques would be essential for purity assessment and separation of potential isomers:

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying potential impurities or stereoisomers.

-

Chiral Chromatography: If the compound exists as enantiomers, chiral HPLC or GC methods would be necessary for their separation and quantification.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.

The analytical profiles would serve as essential tools for researchers working with this compound, ensuring its identity, purity, and structural integrity throughout various applications and studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume